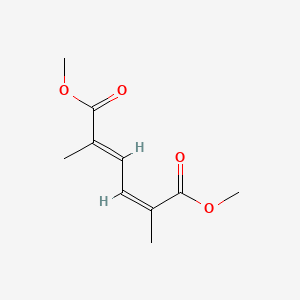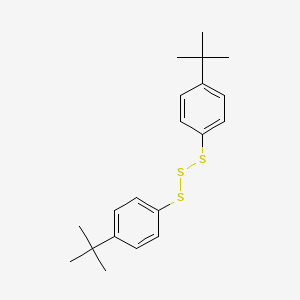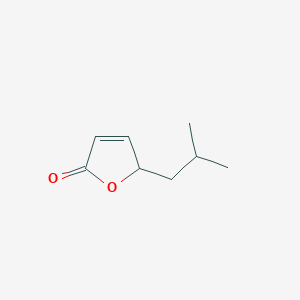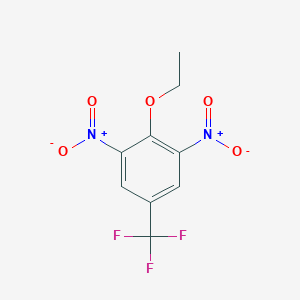
dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate is an organic compound characterized by its unique geometric configuration. The compound features two ester groups and a conjugated diene system, which contribute to its distinct chemical properties and reactivity. The E-Z notation indicates the specific spatial arrangement of the substituents around the double bonds, with “E” (entgegen) meaning opposite sides and “Z” (zusammen) meaning the same side.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate typically involves the esterification of the corresponding dicarboxylic acid. One common method is the reaction of 2,5-dimethylhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted in large reactors with efficient mixing and temperature control to optimize the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Diacids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Different esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate involves its interaction with molecular targets such as enzymes or receptors. The conjugated diene system allows the compound to participate in pericyclic reactions, such as Diels-Alder reactions, which can lead to the formation of cyclic structures. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (2E,4E)-2,5-dimethylhexa-2,4-dienedioate: Similar structure but different geometric configuration.
Dimethyl (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioate: Another geometric isomer with different spatial arrangement.
Methyl 3,5-dimethyl-2,4-heptadienoate: A related compound with a similar diene system but different ester groups.
Uniqueness
Dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate is unique due to its specific E-Z configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its isomers and related compounds.
Propriétés
Numéro CAS |
23119-30-4 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
dimethyl (2E,4Z)-2,5-dimethylhexa-2,4-dienedioate |
InChI |
InChI=1S/C10H14O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h5-6H,1-4H3/b7-5-,8-6+ |
Clé InChI |
DZQYXTIAUQLOHM-CGXWXWIYSA-N |
SMILES isomérique |
C/C(=C\C=C(\C)/C(=O)OC)/C(=O)OC |
SMILES canonique |
CC(=CC=C(C)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)
![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)
![2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B14705363.png)




![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)




![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)
